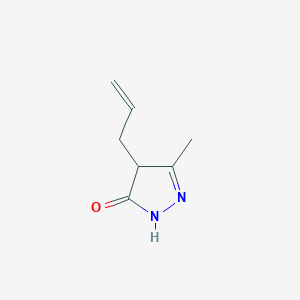
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) is a heterocyclic organic compound with a pyrazolone core structure This compound is characterized by the presence of a pyrazole ring fused with a ketone group, along with methyl and propenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) typically involves the cyclization of appropriate hydrazine derivatives with β-ketoesters. One common method includes the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by the addition of acrolein under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated temperature control systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazole derivatives with oxidized substituents.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The propenyl group can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides under basic conditions.
Major Products:
Oxidation: Pyrazole derivatives with oxidized substituents.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
科学的研究の応用
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-propenyl)
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-butenyl)
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-ethyl)
Comparison: Compared to similar compounds, 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(2-propenyl)-(9CI) is unique due to the presence of the propenyl group at the 4-position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
特性
IUPAC Name |
3-methyl-4-prop-2-enyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-4-6-5(2)8-9-7(6)10/h3,6H,1,4H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBODWONLBSICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
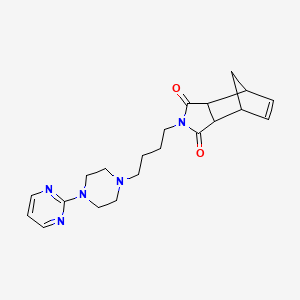
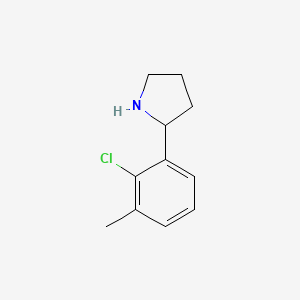


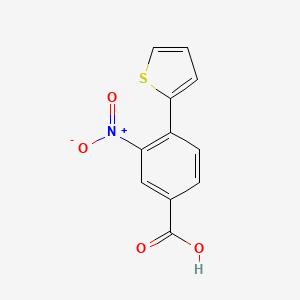



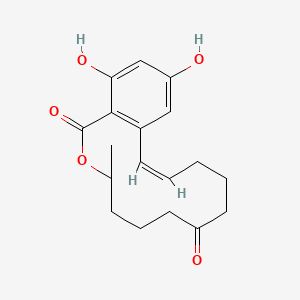


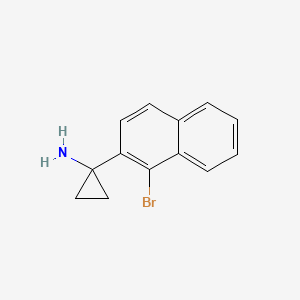
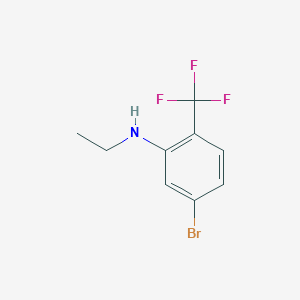
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
